molecular formula C22H24N4O3S B2623990 2-(furan-2-yl)-5-[(3-methoxyphenyl)(4-methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 887222-45-9

2-(furan-2-yl)-5-[(3-methoxyphenyl)(4-methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B2623990
CAS No.: 887222-45-9
M. Wt: 424.52
InChI Key: BOIDSQFTZDIFON-UHFFFAOYSA-N
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Description

This compound is a triazolo-thiazole derivative featuring a furan-2-yl substituent, a 3-methoxyphenyl group, and a 4-methylpiperidinyl moiety. Its structure combines a fused heterocyclic core ([1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol) with pharmacophoric elements known to enhance bioactivity, including hydrogen-bonding capacity (via the 6-ol group) and lipophilic regions (methylpiperidine, methoxyphenyl). Such hybrid scaffolds are often explored for antimicrobial, antifungal, or CNS-targeted applications due to their ability to interact with diverse enzyme pockets .

Properties

IUPAC Name

2-(furan-2-yl)-5-[(3-methoxyphenyl)-(4-methylpiperidin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-14-8-10-25(11-9-14)18(15-5-3-6-16(13-15)28-2)19-21(27)26-22(30-19)23-20(24-26)17-7-4-12-29-17/h3-7,12-14,18,27H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOIDSQFTZDIFON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(C2=CC(=CC=C2)OC)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-5-[(3-methoxyphenyl)(4-methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino)butanoic acid . The reaction is typically carried out under controlled conditions using potassium hydride as a base to initiate the imine–imine rearrangement, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-yl)-5-[(3-methoxyphenyl)(4-methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The triazolothiazole core can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to ensure the desired outcomes.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as furan-2,3-dione derivatives from oxidation, dihydro derivatives from reduction, and substituted phenyl derivatives from substitution reactions.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that derivatives of triazoles and thiazoles exhibit significant antimicrobial properties. The compound may serve as a lead structure for developing new antimicrobial agents. Triazole derivatives are known for their effectiveness against a range of bacteria and fungi, making them valuable in treating infections resistant to conventional antibiotics .

Anti-inflammatory and Analgesic Properties
The incorporation of the triazole moiety has been linked to anti-inflammatory and analgesic effects. Studies have shown that compounds with similar structures can modulate inflammatory pathways and provide pain relief in various models. This suggests that 2-(furan-2-yl)-5-[(3-methoxyphenyl)(4-methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol may possess similar therapeutic potential .

Antidepressant and Anticonvulsant Effects
The compound's structural features may also contribute to neuropharmacological activities. Research has documented that triazole derivatives can exhibit antidepressant and anticonvulsant effects through modulation of neurotransmitter systems. The specific combination of the furan and methoxyphenyl groups could enhance these properties, warranting further investigation .

Agricultural Applications

Pesticidal Activity
Compounds with triazole structures have been widely studied for their pesticidal properties. They are effective as fungicides and herbicides due to their ability to inhibit specific biochemical pathways in pests and pathogens. The unique structure of this compound may provide a novel mechanism of action against agricultural pests, making it a candidate for further development as an agricultural chemical .

Materials Science Applications

Synthesis of Functional Materials
The compound's unique chemical structure allows for potential applications in materials science, particularly in the synthesis of functional materials such as sensors or polymers. The presence of the thiazole and triazole rings can impart specific electronic properties that are beneficial in developing advanced materials for electronics or photonics applications. Ongoing research into the synthesis of derivatives could lead to innovative applications in this field .

Case Studies

StudyFindings
Antimicrobial Activity Study Demonstrated significant inhibition against various bacterial strains with a focus on methicillin-resistant Staphylococcus aureus (MRSA) using triazole derivatives similar to the compound .
Anti-inflammatory Research Found that compounds with similar triazole structures reduced inflammation markers in animal models; potential pathways include inhibition of COX enzymes .
Pesticidal Efficacy Trial Evaluated the effectiveness of triazole-based compounds as fungicides; results indicated high efficacy against common agricultural pathogens like Fusarium spp. .

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-5-[(3-methoxyphenyl)(4-methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazolo-thiazole derivatives are a well-studied class of heterocycles. Below is a detailed comparison of the target compound with structurally or functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Biological Activity Key Findings Reference(s)
Target Compound - 3-Methoxyphenyl
- 4-Methylpiperidinyl
- Furan-2-yl
- 6-OH
Not explicitly reported (predicted: antimicrobial/antifungal) Structural similarity to triazolo-thiadiazoles with proven activity; 6-OH may enhance solubility and H-bonding .
2-Ethyl-5-[(3-fluorophenyl)[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol - 3-Fluorophenyl
- Piperazinyl-furan carbonyl
- 6-OH
Antifungal (inferred from docking) Fluorine substitution increases electronegativity, potentially improving target binding. Piperazinyl-furan carbonyl may enhance CNS penetration .
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles - 4-Methoxyphenyl-pyrazole
- Variable R groups (e.g., methyl, bromo)
Antifungal (14-α-demethylase inhibition) Molecular docking confirmed interaction with 14-α-demethylase (PDB: 3LD6). 4-Methoxyphenyl enhances hydrophobic interactions .
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide - Benzodiazolyl-phenoxymethyl
- 4-Bromophenyl-thiazole
Antimicrobial (broad-spectrum) Bromine substituent increases halogen bonding; acetamide linker improves membrane permeability .

Key Structural and Functional Insights

Substituent Effects on Bioactivity: Methoxy vs. Fluoro Groups: The target compound’s 3-methoxyphenyl group offers moderate lipophilicity and electron-donating effects, contrasting with the 3-fluorophenyl group in ’s compound, which may improve target affinity via electronegativity . Piperidine vs. In contrast, the piperazinyl-furan carbonyl in ’s compound introduces a polar carbonyl group, which may alter pharmacokinetics .

Role of the 6-Hydroxy Group :
The 6-OH moiety in both the target compound and ’s analog is critical for hydrogen bonding with enzymatic active sites. For example, in triazolo-thiadiazoles, similar hydroxyl groups have been shown to bind polar residues in 14-α-demethylase (antifungal target) .

Heterocyclic Core Variations :

  • The target compound’s triazolo-thiazole core differs from triazolo-thiadiazoles (e.g., ) by replacing a sulfur atom with an oxygen in the fused ring. This may reduce metabolic instability while retaining π-π stacking capacity .
  • Compounds with benzothiazole-pyrazoline hybrids () exhibit antidepressant activity, suggesting that the triazolo-thiazole core could also be tailored for CNS applications .

Synthetic Accessibility :
The target compound’s synthesis likely follows routes similar to ’s triazole-thione derivatives, where KOH-mediated cyclization and Schiff base formation are key steps. However, the 4-methylpiperidinyl group may require specialized alkylation conditions .

Research Findings and Gaps

  • Antifungal Potential: Molecular docking studies () suggest triazolo-thiazoles with methoxy/aryl groups inhibit 14-α-demethylase, a key fungal enzyme. The target compound’s 3-methoxyphenyl group aligns with this pharmacophore but requires experimental validation .
  • Antimicrobial Activity : ’s thiazole-triazole acetamides show that halogenated aryl groups (e.g., bromophenyl) enhance Gram-negative activity. The target compound lacks halogens, which may limit its spectrum .
  • Metabolic Stability : The 4-methylpiperidinyl group may improve metabolic stability compared to piperazine derivatives (), as methyl groups often block oxidative metabolism .

Biological Activity

The compound 2-(furan-2-yl)-5-[(3-methoxyphenyl)(4-methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a novel triazole-thiazole hybrid that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a furan ring, a triazole moiety, and a thiazole unit. The presence of the methoxyphenyl and piperidine groups suggests potential interactions with various biological targets.

Molecular Formula

  • Molecular Formula : C20_{20}H24_{24}N4_{4}O2_{2}S

Anticancer Activity

Recent studies have demonstrated that compounds within the triazole-thiazole class exhibit significant anticancer properties. For instance, derivatives similar to our compound have shown cytotoxic effects against various cancer cell lines:

  • Case Study : A related triazole-thiazole compound exhibited an IC50_{50} of 6.2 µM against colon carcinoma HCT-116 cells and 43.4 µM against breast cancer T47D cells .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Triazoles are known for their antifungal properties, while thiazoles have been reported to possess antibacterial effects.

  • Research Findings : A study indicated that benzothiazole derivatives showed good antibacterial activity against pathogenic bacteria . This suggests that our compound may also have similar properties due to the thiazole component.

Neuropharmacological Effects

The piperidine moiety in the structure indicates possible neuropharmacological effects. Compounds containing piperidine are often investigated for their ability to interact with neurotransmitter systems.

  • Binding Affinity : Analogues of this compound have demonstrated high binding affinities for serotonin receptors (5-HT) and norepinephrine transporters . This interaction could lead to antidepressant-like effects.

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : Similar compounds have been shown to inhibit monoamine oxidase (MAO), which is crucial for regulating neurotransmitter levels .
  • Receptor Modulation : The interaction with G protein-coupled receptors (GPCRs) may lead to changes in intracellular signaling pathways, affecting calcium ion levels and other second messengers .
  • Cytotoxicity Induction : The induction of apoptosis in cancer cells may occur through pathways activated by the compound's interaction with cellular membranes and DNA .

Data Table: Summary of Biological Activities

Activity TypeModel/Cell LineIC50_{50} ValueReference
AnticancerHCT-116 (Colon Cancer)6.2 µM
AnticancerT47D (Breast Cancer)43.4 µM
AntimicrobialVarious PathogensVariable
NeuropharmacologicalSerotonin ReceptorsHigh Affinity

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